molecular formula C₁₁H₁₆O₄ B1144727 Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate CAS No. 27871-91-6

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate

Cat. No.: B1144727
CAS No.: 27871-91-6
M. Wt: 212.24
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Description

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclohexene, featuring a hydroxyl group, a keto group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a propyl group and subsequent esterification with methanol. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate: Similar structure but with a pentyl group instead of a propyl group.

    Methyl 2-hydroxy-4-oxo-6-butylcyclohex-2-ene-1-carboxylate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h6-7,10,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFULBRLAWSGYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188990
Record name Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27871-91-6
Record name Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27871-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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